N,N-diethylethanamine;N-methylnitramide
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Overview
Description
N,N-diethylethanamine;N-methylnitramide is a compound that combines the properties of both N,N-diethylethanamine and N-methylnitramide N,N-diethylethanamine is a tertiary amine, while N-methylnitramide is a nitramide derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-diethylethanamine can be synthesized through the reductive amination of N,N-diethylamine using formaldehyde and hydrogen under Eschweiler-Clarke conditions . Another method involves the catalyzed reaction between ethylamine and methanol . N-methylnitramide can be prepared by nitration of methylamine under controlled conditions.
Industrial Production Methods
Industrial production of N,N-diethylethanamine typically involves large-scale reductive amination processes, utilizing catalysts to enhance reaction efficiency and yield. The production of N-methylnitramide involves nitration processes that are carefully controlled to ensure safety and product purity.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine;N-methylnitramide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the nitramide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitramide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired product formation.
Major Products Formed
Major products formed from these reactions include nitroso and nitro derivatives from oxidation, amine derivatives from reduction, and various substituted compounds from nucleophilic substitution reactions.
Scientific Research Applications
N,N-diethylethanamine;N-methylnitramide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;N-methylnitramide involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in cellular pathways and physiological responses. The nitramide group can undergo redox reactions, influencing the redox state of cells and affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar chemical properties but different reactivity due to the presence of methyl groups instead of ethyl groups.
Triethylamine: Another tertiary amine with three ethyl groups, used in similar applications but with different steric and electronic effects.
N-methyl-1-propanamine: A secondary amine with a similar structure but different reactivity due to the presence of a propyl group.
Uniqueness
N,N-diethylethanamine;N-methylnitramide is unique due to the combination of the tertiary amine and nitramide functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
63924-21-0 |
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Molecular Formula |
C7H19N3O2 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
N,N-diethylethanamine;N-methylnitramide |
InChI |
InChI=1S/C6H15N.CH4N2O2/c1-4-7(5-2)6-3;1-2-3(4)5/h4-6H2,1-3H3;2H,1H3 |
InChI Key |
TXELRKNWWGXIAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CN[N+](=O)[O-] |
Origin of Product |
United States |
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